N-(1,3-benzothiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide
Description
N-(1,3-benzothiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide is a synthetic acetamide derivative featuring a benzothiazole core and a 2,4-dimethylphenyl substituent. Benzothiazole derivatives are widely studied for their diverse pharmacological and agrochemical applications, including antimicrobial, anti-inflammatory, and plant growth-regulatory activities . The structural combination of the benzothiazole ring (known for electron-rich aromatic systems and hydrogen-bonding capabilities) with the lipophilic 2,4-dimethylphenyl group may enhance its bioavailability and target specificity.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-3-4-13(12(2)7-11)8-17(20)19-14-5-6-16-15(9-14)18-10-21-16/h3-7,9-10H,8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQPQBIMVMNEDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide typically involves the reaction of 1,3-benzothiazole derivatives with 2,4-dimethylphenylacetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzothiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide is studied for its potential as a building block for more complex molecules
Biology
In biological research, benzothiazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be explored for its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound could be studied for its potential as a drug candidate. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, benzothiazole derivatives are used as intermediates in the production of dyes, pigments, and rubber chemicals. This compound could find similar uses in these industries.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
2-(1,2-Benzisothiazol-3-yloxy)-N-(3-cyano-1-(2,4-dimethylphenyl)pyrazol-5-yl)acetamide
This compound shares the 2,4-dimethylphenyl group and acetamide backbone but replaces the benzothiazole with a benzisothiazolyloxy group and adds a cyanopyrazole ring. It demonstrated 81% synthetic yield and potent activity against heterotrophic bacteria and marine chlorella, attributed to the electron-withdrawing cyano group enhancing membrane permeability . In contrast, the benzothiazole moiety in the target compound may improve metabolic stability due to stronger aromatic conjugation.
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide Derivatives
These derivatives exhibit anti-inflammatory and antibacterial properties, with compound 5d showing the highest potency. The thioether linkage and indole-derived substituents likely contribute to their activity by modulating enzyme inhibition (e.g., cyclooxygenase). The target compound lacks a thioether group but may compensate with the 2,4-dimethylphenyl group’s hydrophobic interactions .
WH7 and Compound 602
WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) and compound 602 (2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide) are synthetic auxin mimics used in herbicides. Both feature substituted phenoxy-acetamide structures, whereas the target compound uses a benzothiazole ring instead of phenoxy.
Pharmacological Analogues
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide
This compound, with a 2,6-dimethylphenyl group and diethylamino side chain, is used as a local anesthetic. The positional isomerism (2,4- vs. 2,6-dimethyl) impacts receptor binding: 2,4-substitution may favor planar interactions with hydrophobic pockets, while 2,6-substitution enhances steric hindrance, affecting potency .
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
The trifluoromethylphenyl group in this compound enhances metabolic resistance and receptor affinity. The benzothiazole in the target compound could offer similar π-π stacking advantages but with reduced electronegativity compared to the trifluoromethyl group .
Comparative Data Table
Key Research Findings
- Synthetic Feasibility : Analogous compounds synthesized via carbodiimide-mediated coupling suggest viable routes for scaling production .
Biological Activity
N-(1,3-benzothiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 300.39 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of benzothiazole derivatives. A review highlighted that compounds with similar structures exhibit broad-spectrum activity against various bacteria and fungi. For instance:
- Bacterial Inhibition : Studies have shown that derivatives of benzothiazole can inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Fungal Activity : Some benzothiazole derivatives have exhibited antifungal properties against strains such as Candida albicans and Aspergillus niger.
Anti-inflammatory Activity
Benzothiazole derivatives are also noted for their anti-inflammatory effects. Research indicates that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The following table summarizes key findings from SAR studies related to similar compounds:
Case Studies
- Antibacterial Efficacy : A study involving a series of benzothiazole derivatives reported that modifications at the 5-position of the benzothiazole ring significantly increased antibacterial activity against E. coli and S. aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory potential of benzothiazole derivatives revealed that they could effectively reduce prostaglandin synthesis by inhibiting COX enzymes. This mechanism was confirmed through in vitro assays demonstrating reduced inflammatory markers in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
